(1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol (1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol (1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol is a natural product found in Cyclea barbata with data available.
Brand Name: Vulcanchem
CAS No.: 17278-12-5
VCID: VC21027172
InChI: InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m0/s1
SMILES: C1C(C(C(C(C1O)O)O)O)O
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol

(1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol

CAS No.: 17278-12-5

Cat. No.: VC21027172

Molecular Formula: C6H12O5

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol - 17278-12-5

Specification

Description (1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol is a natural product found in Cyclea barbata with data available.
CAS No. 17278-12-5
Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
IUPAC Name (1S,2R,4R,5S)-cyclohexane-1,2,3,4,5-pentol
Standard InChI InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m0/s1
Standard InChI Key IMPKVMRTXBRHRB-QMKXCQHVSA-N
Isomeric SMILES C1[C@@H]([C@H](C([C@@H]([C@H]1O)O)O)O)O
SMILES C1C(C(C(C(C1O)O)O)O)O
Canonical SMILES C1C(C(C(C(C1O)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator